molecular formula C18H31NO B5065715 N-butyl-6-(4-ethylphenoxy)-1-hexanamine

N-butyl-6-(4-ethylphenoxy)-1-hexanamine

Cat. No.: B5065715
M. Wt: 277.4 g/mol
InChI Key: QDCSNVAPDBVPQM-UHFFFAOYSA-N
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Description

N-butyl-6-(4-ethylphenoxy)-1-hexanamine is a synthetic amine derivative characterized by a hexanamine backbone substituted with a butyl group at the nitrogen atom and a 4-ethylphenoxy moiety at the sixth carbon. Its structure combines a lipophilic aromatic group (4-ethylphenoxy) with a flexible aliphatic chain, conferring unique physicochemical properties. The ethyl group on the phenoxy ring may enhance solubility in nonpolar solvents compared to bulkier substituents, while the hexanamine chain facilitates interactions with biological targets or materials.

Properties

IUPAC Name

N-butyl-6-(4-ethylphenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-3-5-14-19-15-8-6-7-9-16-20-18-12-10-17(4-2)11-13-18/h10-13,19H,3-9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSNVAPDBVPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenoxy Groups

  • N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (): Substituents: 2,4-dimethylphenoxy vs. 4-ethylphenoxy. Molecular Formula: C₁₉H₃₃NO (vs. C₁₈H₂₉NO for the target compound).
  • 1-Hexanamine, 6-(4-phenylbutoxy)- (): Substituents: 4-phenylbutoxy vs. 4-ethylphenoxy. Impact: The phenylbutoxy group introduces greater hydrophobicity and rigidity, which may alter membrane permeability in biological systems . Molecular Weight: 249.39 g/mol (vs. ~275.43 g/mol estimated for the target compound).

Analogues with Varied Amine Substituents

  • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (): Substituents: Benzyl group on the amine vs. butyl group. Application: Used as a reference standard in forensic analysis, highlighting its stability and detectability .
  • 4-Ethyl-N-phenethylpiperidin-4-amine hydrochloride ():

    • Structure : Piperidine ring vs. linear hexanamine chain.
    • Impact : The cyclic amine structure may confer higher metabolic stability but lower conformational flexibility compared to the target compound .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Evidence Source
N-butyl-6-(4-ethylphenoxy)-1-hexanamine C₁₈H₂₉NO (est.) ~275.43 Ethylphenoxy, butylamine Drug intermediates, surfactants Inferred
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine C₁₉H₃₃NO 291.47 Dimethylphenoxy, butylamine Material science
6-(4-Phenylbutoxy)hexan-1-amine C₁₆H₂₇NO 249.39 Phenylbutoxy, hexanamine Bioactive molecule synthesis
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine HCl C₂₃H₃₂ClNO 381.4 Benzylamine, phenylbutoxy Forensic reference standards

Key Research Findings and Implications

  • Bioactivity: The ethylphenoxy group in the target compound may enhance interactions with lipid bilayers or hydrophobic protein domains, as seen in related surfactants and drug candidates .
  • Synthetic Feasibility : Analogous compounds (e.g., thiourea-linked benzamides ) suggest scalability for industrial production.

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